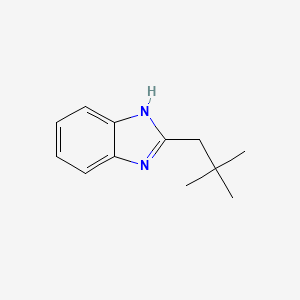

2-(2,2-dimethylpropyl)-1H-benzimidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,2-dimethylpropyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-12(2,3)8-11-13-9-6-4-5-7-10(9)14-11/h4-7H,8H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVJIEBDNQRFHOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342626 | |

| Record name | 2-(2,2-dimethylpropyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136670-88-7 | |

| Record name | 2-(2,2-dimethylpropyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2,2 Dimethylpropyl 1h Benzimidazole and Analogues

Classical and Conventional Condensation Pathways

The most established route for synthesizing 2-substituted benzimidazoles is the Phillips condensation, which involves the reaction of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its equivalent. hilarispublisher.comorientjchem.org This pathway is characterized by its directness, though it often requires forcing conditions such as high temperatures and strong acidic catalysts. orientjchem.orgresearchgate.net

Synthesis from o-Phenylenediamine Derivatives and Carboxylic Acid Precursors

The direct condensation of o-phenylenediamine with 2,2-dimethylpropanoic acid (pivalic acid) is a primary classical method for synthesizing 2-(2,2-dimethylpropyl)-1H-benzimidazole. This reaction typically requires a strong acid catalyst to facilitate the dehydration and subsequent cyclization. orientjchem.org Mineral acids or p-toluenesulfonic acid (p-TSOH) are commonly employed for this purpose. orientjchem.org The reaction involves heating the two reactants, leading to the formation of the benzimidazole (B57391) ring through the elimination of two molecules of water. chemicalforums.com While effective for aliphatic acids, this method can sometimes result in lower yields when applied to aromatic acids under similar conditions. hilarispublisher.com

The general reaction is as follows: o-Phenylenediamine + 2,2-Dimethylpropanoic acid → this compound + 2 H₂O

Amide Intermediate Formation and Subsequent Cyclization

The mechanism of the Phillips condensation proceeds through the initial formation of an N-acyl-o-phenylenediamine intermediate (an amide). researchgate.netchemicalforums.com In the case of this compound synthesis, the first step is the acylation of one of the amino groups of o-phenylenediamine by 2,2-dimethylpropanoic acid to form N-(2-aminophenyl)-2,2-dimethylpropanamide.

This amide intermediate then undergoes an intramolecular cyclization. The second amino group attacks the carbonyl carbon of the amide, leading to a tetrahedral intermediate. Subsequent dehydration, driven by the acidic conditions and high temperature, results in the formation of the imidazole (B134444) ring fused to the benzene (B151609) ring, yielding the final benzimidazole product. chemicalforums.com This two-step process, often performed in a single pot, is driven to completion by the formation of the stable aromatic benzimidazole system. chemicalforums.com

Reaction Condition Optimization: Temperature and Solvent Parameters

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include the choice of catalyst, solvent, and reaction temperature.

Temperature: High temperatures, often in the range of 100-180°C, are typically necessary to drive the dehydration and cyclization steps. google.comresearchgate.net For instance, the condensation of o-phenylenediamine with various organic acids has been effectively carried out at 140°C under solvent-free conditions. researchgate.net

Solvents: While some procedures are performed neat (solvent-free), various solvents can be employed. researchgate.net Dimethylformamide (DMF) and toluene are common choices. orientjchem.orgresearchgate.net The selection of solvent can influence reaction times and yields. For example, reactions catalyzed by FeCl₃/Al₂O₃ in DMF at ambient temperature have been shown to be effective for synthesizing 2-substituted benzimidazoles. researchgate.net Microwave-assisted syntheses under solvent-free conditions have also emerged as a rapid and efficient alternative to conventional heating, significantly reducing reaction times from hours to minutes. researchgate.netnih.govmdpi.com

Below is a table summarizing various conditions used for the synthesis of 2-substituted benzimidazoles, which are analogous to the synthesis of the target compound.

| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| p-TSOH | Toluene | Reflux | 2-3 hr | High | orientjchem.org |

| Alumina-Methanesulfonic Acid (AMA) | Solvent-free (Microwave) | N/A | Minutes | Good to Excellent | researchgate.net |

| Er(OTf)₃ | Solvent-free (Microwave) | N/A | 5-10 min | 86-99 | nih.govmdpi.com |

| None | Solvent-free | 140 | 5 hr | 85 (for acetic acid) | researchgate.net |

| FeCl₃/Al₂O₃ | DMF | Ambient | N/A | Good | researchgate.net |

Advanced and Catalyst-Mediated Synthesis Protocols

To overcome the often harsh conditions of classical methods, advanced synthetic protocols have been developed. These techniques frequently employ catalysts to achieve higher efficiency and milder reaction conditions, and some are designed to be more environmentally benign.

One-Pot Reductive Cyclocondensation Techniques

One-pot reductive cyclocondensation provides an efficient pathway to benzimidazoles from alternative starting materials. A common strategy involves the reaction of o-nitroanilines with aldehydes in the presence of a reducing agent. semanticscholar.org For example, sodium dithionite (Na₂S₂O₄) can be used to reduce the nitro group of an o-nitroaniline to an amino group in situ. semanticscholar.org This newly formed o-phenylenediamine derivative then immediately condenses with an aldehyde present in the reaction mixture to form the benzimidazole ring. This method allows for the synthesis of a diverse range of 2-substituted benzimidazoles under microwave irradiation, often providing excellent yields in a short time. semanticscholar.org Another approach utilizes formic acid and iron powder to reduce the nitro group and provide the C1 source for the imidazole ring. organic-chemistry.org

Transition-Metal-Free Intramolecular Cyclization in Aqueous Media

In alignment with the principles of green chemistry, transition-metal-free synthesis in aqueous media represents a significant advancement. A notable method involves the intramolecular cyclization of N-(2-iodoaryl)benzamidines. mdpi.comnih.gov In this procedure, the substrate is heated in water with a simple base like potassium carbonate (K₂CO₃). mdpi.comnih.gov The reaction proceeds via a carbon-nitrogen cross-coupling mechanism to form the benzimidazole ring system in moderate to high yields. mdpi.com This approach is highly advantageous as it avoids the use of transition-metal catalysts, which can be costly and leave trace metal impurities in the product, and it utilizes water as an environmentally benign solvent. mdpi.comnih.gov

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jocpr.comeurekaselect.com This technology is particularly effective for the synthesis of heterocyclic compounds like benzimidazoles. eurekaselect.com The most common method for synthesizing 2-substituted benzimidazoles involves the condensation reaction between an o-phenylenediamine and a carboxylic acid or its derivative. eurekaselect.com

For the synthesis of this compound, this would involve the reaction of o-phenylenediamine with 3,3-dimethylbutanoic acid (tert-butylacetic acid) or a corresponding derivative. Under microwave irradiation, this condensation reaction can be carried out efficiently, often in the absence of a solvent or using a high-boiling point solvent like ethanol. jocpr.commdpi.com The use of microwave heating can significantly reduce reaction times from several hours to just a few minutes. jocpr.comarkat-usa.org

Microwave-assisted synthesis is considered an environmentally benign or "green" chemistry approach because it often requires less energy, reduces the need for solvents, and can lead to cleaner reactions with easier workup procedures. jocpr.comrasayanjournal.co.in Various catalysts and solid supports, such as zeolites or montmorillonite K10, can also be employed in conjunction with microwave irradiation to further enhance reaction rates and yields. scispace.com

Derivatization Strategies and Regioselective Functionalization

Once the this compound core is synthesized, it can be further modified to create a library of related compounds. Derivatization is crucial for exploring the structure-activity relationships of benzimidazole-based molecules. These modifications can be targeted at several positions on the benzimidazole ring system, with the N1-position being the most common site for functionalization.

Functionalization at the Benzimidazole 2-Position

The 2-position of the benzimidazole ring in the target compound is occupied by a 2,2-dimethylpropyl (neopentyl) group. Direct functionalization of this saturated, bulky alkyl group is chemically challenging due to the lack of reactive sites. Therefore, creating analogues with different substituents at the 2-position is typically achieved by employing different starting materials in the initial cyclization reaction rather than by modifying the existing neopentyl group.

For instance, a wide variety of 2-substituted benzimidazoles can be synthesized by reacting o-phenylenediamine with different aliphatic or aromatic carboxylic acids or aldehydes. nih.gov Research has shown that introducing small, bulky groups like isopropyl or tert-butyl at the 2-position can lead to compounds with high biological affinity and selectivity for certain receptors. researchgate.net While direct C2-functionalization of a pre-formed benzimidazole ring is possible, these methods often involve N-protection followed by activation and reaction with nucleophiles, which may not be practical for a scaffold already bearing a sterically hindering group like neopentyl. nih.gov

N-Alkylation and Other N1-Position Modifications

The most common site for derivatization of 2-substituted benzimidazoles is the nitrogen atom at the N1-position. eresearchco.com The hydrogen atom on the imidazole nitrogen is acidic and can be readily removed by a base, allowing for nucleophilic substitution reactions. N-alkylation is a primary strategy for modifying the physicochemical properties of the benzimidazole core. chitkara.edu.in

The reaction typically involves treating this compound with an alkylating agent, such as an alkyl halide (e.g., alkyl bromide), in the presence of a base. eresearchco.com Common bases include potassium hydroxide or potassium carbonate, and the reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone. Phase-transfer catalysts, such as tetrabutylammonium hydrogen sulfate, can also be employed to facilitate the reaction. eresearchco.com This method allows for the introduction of a wide variety of alkyl and substituted alkyl chains at the N1-position. chitkara.edu.inchitkara.edu.in

Mannich Reactions for Substituted Benzimidazole Derivatives

The Mannich reaction is another versatile method for the functionalization of the N1-position of the benzimidazole nucleus. researchgate.net This reaction is a three-component condensation involving the benzimidazole (acting as the active hydrogen compound), formaldehyde (or another aldehyde), and a primary or secondary amine. neu.edu.tr The product is an N-aminomethyl derivative known as a Mannich base. researchgate.net

The synthesis of Mannich bases from this compound would involve refluxing the compound with formaldehyde and a selected amine in a suitable solvent, typically ethanol. This reaction provides a straightforward route to introduce a diverse range of amino functionalities, which can significantly alter the biological activity of the parent molecule. A wide variety of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines, can be utilized in this reaction. researchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization

Single-Crystal X-ray Diffraction for Solid-State ArchitectureThere is no evidence of a solved single-crystal structure for 2-(2,2-dimethylpropyl)-1H-benzimidazole in crystallographic databases. Therefore, critical information regarding its solid-state architecture, including bond lengths, bond angles, unit cell parameters, and intermolecular interactions like hydrogen bonding, remains unknown.

While extensive research exists on the broader class of benzimidazole (B57391) derivatives mdpi.com, the specific analytical data required to construct a detailed and scientifically accurate article on this compound is not currently available in the public domain.

Elemental Composition Analysis

The elemental composition of a pure chemical compound is a fundamental characteristic that confirms its molecular formula. For this compound, the molecular formula is established as C₁₂H₁₆N₂. This formula is derived from its structure, which consists of a benzimidazole core substituted at the 2-position with a neopentyl group.

The theoretical elemental composition can be calculated from the molecular formula and the atomic masses of the constituent elements (Carbon: 12.011 u, Hydrogen: 1.008 u, Nitrogen: 14.007 u). The molecular weight of this compound is approximately 188.27 g/mol . chemicalbook.com

The calculated elemental percentages provide a benchmark for experimental verification through techniques like combustion analysis. In a typical experimental setup, a sample of the compound is combusted in a stream of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen gas) are quantitatively measured. The masses of these products are then used to determine the mass percentages of each element in the original compound. These experimental values are expected to be in close agreement with the theoretical percentages, confirming the compound's purity and empirical formula.

| Element | Symbol | Atomic Mass (u) | Number of Atoms | Total Mass (u) | Percentage Composition (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 12 | 144.132 | 76.56 |

| Hydrogen | H | 1.008 | 16 | 16.128 | 8.57 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 14.88 |

Tautomerism and Isomerization Phenomena in Benzimidazole Systems

Benzimidazole and its derivatives are well-known to exhibit tautomerism, a form of structural isomerism where isomers, known as tautomers, can interconvert through a chemical reaction. nih.gov In the case of N-unsubstituted benzimidazoles, such as this compound, the most significant form of tautomerism is annular tautomerism.

Annular tautomerism involves the migration of a proton between the two nitrogen atoms (N1 and N3) of the imidazole (B134444) ring. nih.gov For a symmetrically substituted benzimidazole, this process results in identical molecules. However, in asymmetrically substituted derivatives like this compound, the two tautomers are distinct, though often energetically similar, and exist in a dynamic equilibrium.

The position of this equilibrium can be influenced by several factors, including the electronic and steric effects of the substituent at the 2-position, as well as the nature of the solvent. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying such tautomeric equilibria. nih.gov In many instances, the proton exchange between the two nitrogen atoms is rapid at room temperature on the NMR timescale, resulting in a time-averaged spectrum where certain signals appear as a weighted average of the two tautomeric forms. beilstein-journals.org To observe the individual tautomers, low-temperature NMR studies are often employed to slow down the rate of interconversion. researchgate.net For 2-alkyl-substituted benzimidazoles, the signals of the benzene (B151609) ring carbons, particularly C4/C7 and C5/C6, may appear as averaged signals in the 13C NMR spectrum at room temperature due to this rapid tautomerization. nih.gov

Beyond tautomerism, isomerization to different structural forms can also occur in benzimidazole systems. For instance, 2H-benzimidazoles, which are isomers of the more stable 1H-benzimidazoles, can undergo thermal isomerization to the 1H form. While this compound is the thermodynamically favored tautomer, understanding the potential for isomerization is crucial for predicting the compound's stability and reactivity under various conditions.

Furthermore, conformational isomers, or conformers, can exist due to rotation around single bonds. In the case of this compound, rotation around the bond connecting the neopentyl group to the benzimidazole ring can lead to different spatial arrangements of the atoms. These conformational aspects can influence the molecule's crystal packing and its interactions with other molecules. researchgate.net

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods are used to determine the optimized geometry, stability, and electronic characteristics of benzimidazole (B57391) derivatives.

Density Functional Theory (DFT) is a widely employed computational method for investigating the electronic structure of many-body systems, including molecules. For benzimidazole derivatives, DFT is frequently used to perform geometry optimization, which involves finding the lowest energy arrangement of atoms in the molecule. nih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most common functionals used for this purpose, as it provides a good balance between accuracy and computational cost. researchgate.netresearchgate.net This method is utilized to calculate optimized molecular parameters such as bond lengths and angles, which can then be compared with experimental data, for instance, from X-ray diffraction. nih.govmdpi.com The geometry optimization process is crucial as it provides the most stable structure of the molecule, which is the foundation for all further property calculations. nih.gov

Ab initio (from first principles) methods are another class of quantum chemistry calculations that rely on the fundamental principles of quantum mechanics without using experimental data for simplification. The Hartree-Fock (HF) method is a foundational ab initio method that has been applied to study benzimidazole derivatives. nih.govresearchgate.net These calculations are used to determine various energetic and structural properties, including total energy, bond angles, and dihedral angles. nih.gov While computationally more demanding than some other methods, ab initio calculations can provide valuable insights into the electronic charge distribution and other molecular properties. nih.gov

The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For benzimidazole derivatives, a variety of basis sets have been employed, with the Pople-style basis sets being particularly common. Examples include 6-31G(d,p), 6-311++G(d,p), and 6-311G+(2d,p). nih.govresearchgate.netnih.gov Larger basis sets, such as those with polarization (e.g., d,p) and diffuse functions (e.g., ++), generally provide more accurate results by allowing for a more flexible description of the electron distribution, although at a higher computational cost. researchgate.net The selection of an appropriate basis set is a critical step and is often validated by comparing the calculated results with experimental data to ensure the computational model is reliable. researchgate.net For instance, studies have shown excellent concurrence between experimental data and theoretical calculations using the B3LYP method with the 6-311++G(d,p) basis set for N-alkyl-benzimidazoles. researchgate.net

Molecular Electronic Structure Analysis

Analysis of the molecular electronic structure provides deep insights into the chemical reactivity and behavior of molecules. For benzimidazole derivatives, this involves examining the distribution and energy of their electrons.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic properties and reactivity of a molecule. mdpi.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. mdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com This analysis helps in predicting how benzimidazole derivatives will interact with other molecules and their potential biological activity. For example, the calculated HOMO and LUMO energies for various benzimidazole derivatives show that charge transfer occurs within the molecules. researchgate.net

Below is a table with representative data for HOMO-LUMO analysis of some benzimidazole derivatives found in the literature.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| N-Butyl-1H-benzimidazole | -6.21 | -0.73 | 5.48 |

| 5h (a benzimidazole-thiadiazole hybrid) | -6.31 | -2.88 | 3.43 |

| Title compound (from another study) | -0.26751 | -0.18094 | 0.08657 |

Note: The values are sourced from different studies using varied computational methods and basis sets, and are presented here for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP surface is color-coded to represent different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. nih.gov Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. nih.gov Green areas signify neutral potential.

For benzimidazole derivatives, MEP analysis helps to identify the most reactive sites on the molecule. For instance, negative potential is often localized over electronegative atoms like nitrogen, while positive potentials are found around hydrogen atoms. nih.govnih.gov This information is critical for understanding non-covalent interactions, such as hydrogen bonding, which play a significant role in the biological activity of these compounds. rsc.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. For benzimidazole derivatives, NBO analysis typically reveals significant delocalization of electron density from the lone pairs of nitrogen atoms to the antibonding orbitals of the aromatic ring system. This delocalization contributes to the stability of the molecular structure. The analysis would quantify the stabilization energies (E2) associated with these donor-acceptor interactions. For instance, in related imidazole (B134444) compounds, strong interactions are often observed between the nitrogen lone pair orbitals (n) and the π* antibonding orbitals of the adjacent carbon-carbon and carbon-nitrogen bonds.

A hypothetical NBO analysis for 2-(2,2-dimethylpropyl)-1H-benzimidazole would detail the specific interactions between the orbitals of the benzimidazole core and the 2,2-dimethylpropyl substituent, providing insights into how this alkyl group influences the electronic structure of the parent molecule.

Simulations of Vibrational and Electronic Spectra

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations, typically performed using Density Functional Theory (DFT) methods like B3LYP, are used to predict the infrared (IR) and Raman spectra of a molecule. For benzimidazole derivatives, these calculations help in the assignment of complex vibrational modes, such as the N-H stretching, C=N stretching, and various aromatic C-H and C-C vibrations. Researchers often compare the calculated (scaled) frequencies with experimental FT-IR and FT-Raman spectra to validate the computational model. Such a study on this compound would provide a detailed assignment of its vibrational modes, correlating specific atomic motions with observed spectroscopic bands.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic absorption spectra (UV-Vis) of molecules. This analysis predicts the vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π→π, n→π). For benzimidazole derivatives, studies often focus on the transitions involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A TD-DFT study of this compound would identify the key electronic transitions responsible for its UV-Vis absorption profile and how they are influenced by the molecular structure.

Solvent Effects Modeling using Continuum Models (e.g., IEF-PCM, SCRF)

The electronic and spectroscopic properties of molecules can be significantly influenced by their environment. Continuum solvation models, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM) or the Self-Consistent Reaction Field (SCRF) method, are used to simulate these solvent effects. These models place the solute molecule in a cavity within a continuous dielectric medium representing the solvent. For benzimidazole derivatives, such calculations can predict shifts in UV-Vis absorption maxima (solvatochromism) and changes in molecular geometry and stability in different solvents. Modeling this compound in various solvents would help understand its behavior in different chemical environments.

Molecular Docking and Dynamics Simulations

Prediction of Ligand-Target Binding Interactions at a Molecular Level

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein receptor. This method is crucial in drug discovery for identifying potential biological targets and understanding binding mechanisms. Benzimidazole derivatives are frequently docked into the active sites of various enzymes and receptors, such as tubulin, topoisomerase, and dihydropteroate (B1496061) synthase, to explore their potential as anticancer or antimicrobial agents. A typical docking study provides a binding affinity score (e.g., in kcal/mol) and visualizes the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues of the target.

Molecular dynamics (MD) simulations can then be used to assess the stability of the predicted ligand-protein complex over time. A molecular docking and dynamics study of this compound would require a specific biological target and could predict its binding affinity and the key interactions stabilizing the complex, thereby suggesting a potential mechanism of biological action.

Insights into Conformational Flexibility and Tautomeric Stability

Conformational Flexibility:

The conformational landscape of 2-substituted benzimidazoles is largely dictated by the rotation around the single bond connecting the substituent to the benzimidazole core. In the case of "this compound," the key dihedral angle is that which describes the orientation of the neopentyl group relative to the plane of the benzimidazole ring.

Computational studies on structurally similar molecules, such as 2-propyl-1H-benzimidazole, have revealed the existence of different stable conformers. researchgate.net These conformers arise from rotations around the C-C bonds of the alkyl chain. For "this compound," the bulky tert-butyl group at the end of the propyl chain is expected to introduce significant steric hindrance, which would likely influence the preferred conformations and the energy barriers between them. The rotation of the neopentyl group would be more restricted compared to a simpler alkyl chain.

Illustrative Data on Conformational Analysis:

The following table presents hypothetical data for the relative energies of possible conformers of "this compound," based on principles of steric hindrance and conformational analysis of similar molecules.

| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 |

| Gauche (+) | +60° | 1.5 |

| Gauche (-) | -60° | 1.5 |

Note: This data is illustrative and intended to represent the type of information obtained from computational studies.

Tautomeric Stability:

Benzimidazole and its derivatives can exist in two tautomeric forms due to the migration of a proton between the two nitrogen atoms of the imidazole ring. For "this compound," the two tautomers are structurally identical due to the symmetry of the substitution at the 2-position. However, in unsymmetrically substituted benzimidazoles, one tautomer is generally more stable than the other.

Quantum chemical calculations are crucial for determining the relative energies of tautomers and the energy barrier for the tautomerization process. researchgate.net These calculations often include the effects of the surrounding solvent, as the polarity of the medium can significantly influence tautomeric equilibria. researchgate.net For "this compound," while the two tautomers are degenerate in the gas phase, intermolecular interactions in the solid state or in solution could potentially favor one tautomeric form through mechanisms like hydrogen bonding.

Illustrative Data on Tautomeric Stability:

The table below shows a hypothetical comparison of the energies of the two tautomers in different environments.

| Tautomer | Environment | Relative Energy (kcal/mol) |

| Tautomer 1 | Gas Phase | 0.0 |

| Tautomer 2 | Gas Phase | 0.0 |

| Tautomer 1 | Polar Solvent | -0.5 |

| Tautomer 2 | Polar Solvent | 0.0 |

Note: This data is illustrative. For the specific compound , the tautomers are degenerate.

Analysis of Non-Covalent Interactions (e.g., C-H...N, C-H...π)

Non-covalent interactions play a critical role in determining the supramolecular assembly and crystal packing of benzimidazole derivatives. rsc.org These interactions, although weaker than covalent bonds, collectively dictate the three-dimensional architecture of the molecules in the solid state.

C-H...N Interactions:

Intermolecular C-H...N hydrogen bonds are a common feature in the crystal structures of nitrogen-containing heterocyclic compounds. nih.gov In "this compound," the C-H bonds of the neopentyl group and the aromatic C-H bonds of the benzimidazole ring can act as hydrogen bond donors, while the sp2-hybridized nitrogen atom of the imidazole ring can act as a hydrogen bond acceptor. The strength of these interactions can be estimated using computational methods, with typical energy values in the range of -11.2 to -14.4 kJ/mol for similar systems. nih.gov

C-H...π Interactions:

C-H...π interactions, where a C-H bond interacts with the π-electron cloud of an aromatic ring, are also significant in stabilizing the crystal structures of benzimidazoles. mdpi.comnih.gov The electron-rich benzimidazole ring system is a good candidate for such interactions. Both the alkyl and aromatic C-H bonds can participate in these interactions, leading to various packing motifs. Computational studies can partition the total interaction energy into contributions from different types of non-covalent interactions, highlighting the importance of C-H...π forces. nih.gov

Illustrative Data on Non-Covalent Interactions:

The following table provides a hypothetical summary of the types and calculated energies of non-covalent interactions that could be present in the crystal structure of "this compound."

| Interaction Type | Interacting Groups | Calculated Interaction Energy (kJ/mol) |

| C-H...N | Alkyl C-H and Imidazole N | -12.5 |

| C-H...π | Aromatic C-H and Benzene (B151609) Ring | -9.8 |

| π-π stacking | Benzimidazole-Benzimidazole | -20.0 |

Note: This data is illustrative and based on findings for other benzimidazole derivatives.

The analysis of these non-covalent interactions is often facilitated by tools such as Hirshfeld surface analysis, which provides a visual representation of intermolecular contacts and their relative strengths. nih.govrsc.org

Chemical Reactivity and Transformation Pathways

Reaction Mechanisms and Kinetics

While specific kinetic studies on 2-(2,2-dimethylpropyl)-1H-benzimidazole are not extensively documented in publicly available literature, the general reactivity of the benzimidazole (B57391) ring system provides a framework for understanding its probable chemical transformations. The benzimidazole nucleus is amphoteric; the imidazole (B134444) nitrogen atoms can act as both proton donors and acceptors.

The synthesis of 2-substituted benzimidazoles, including the title compound, typically proceeds via the condensation of o-phenylenediamine (B120857) with a corresponding carboxylic acid or its derivative. In the case of this compound, this would involve the reaction of o-phenylenediamine with 3,3-dimethylbutanoic acid or one of its activated forms.

The reactivity of the benzimidazole core is characterized by several key transformations:

N-Alkylation and N-Arylation: The nitrogen atoms of the imidazole ring are nucleophilic and readily undergo alkylation or arylation reactions. The presence of the bulky neopentyl group at the adjacent C2 position may sterically hinder these reactions to some extent compared to less substituted benzimidazoles.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the benzimidazole nucleus can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation. The position of substitution is directed by the electron-donating nature of the fused imidazole ring.

Reactions at the C2-Position: While the C2 position is substituted in the title compound, in other benzimidazoles, this position is susceptible to metallation followed by reaction with electrophiles.

The kinetics of these reactions are influenced by factors such as the nature of the solvent, temperature, and the presence of catalysts. For N-alkylation, reaction rates are typically dependent on the concentration of both the benzimidazole and the alkylating agent, following second-order kinetics.

Radical Reactions and Their Role in Product Formation

The involvement of benzimidazole derivatives in radical reactions is an area of growing interest, particularly in the context of antioxidant activity and photochemistry. While direct studies on radical reactions of this compound are limited, general mechanisms for radical scavenging by benzimidazoles have been proposed. These include:

Hydrogen Atom Transfer (HAT): The N-H bond of the imidazole ring can donate a hydrogen atom to a radical species, thereby neutralizing it.

Single Electron Transfer followed by Proton Transfer (SET-PT): The benzimidazole can donate an electron to a radical, forming a radical cation, which then loses a proton.

Sequential Proton Loss Electron Transfer (SPLET): The benzimidazole first loses a proton to form an anion, which then donates an electron to the radical.

The bulky 2-(2,2-dimethylpropyl) group may influence the stability of any resulting benzimidazolyl radical and the kinetics of these radical scavenging processes. For instance, the tert-butyl group in related compounds is known to influence radical stability. princeton.edu Photochemical reactions of certain benzimidazole derivatives can also lead to the formation of benzimidazol-2-yl radicals, which can participate in cyclization and other synthetic transformations. researchgate.net

Catalytic Applications and Ligand Properties

Benzimidazole derivatives are versatile ligands in coordination chemistry and have been employed in a wide range of catalytic applications.

Benzimidazole Derivatives as Organic Catalysts

While less common than their metal complexes, benzimidazole derivatives themselves can act as organocatalysts. Their ability to act as both hydrogen bond donors and acceptors allows them to activate substrates in various organic transformations. For instance, benzimidazole-based compounds have been used to catalyze condensation and addition reactions. The specific catalytic activity of this compound as an organocatalyst is not well-documented, but its structural features suggest potential in reactions where proton transfer is a key step.

Metal-Benzimidazole Complexes in Catalysis

The true catalytic potential of benzimidazoles is often realized when they are coordinated to a metal center. The nitrogen atoms of the imidazole ring are excellent donors, forming stable complexes with a variety of transition metals. These metal complexes are effective catalysts for a range of reactions. nih.govnih.gov

| Catalytic Reaction | Metal Center | Role of Benzimidazole Ligand |

| Oxidation Reactions | Copper, Palladium | Stabilizes the metal center and modulates its redox potential. |

| Cross-Coupling Reactions (e.g., Suzuki, Heck) | Palladium | Enhances the stability and catalytic turnover of the palladium catalyst. |

| Polymerization | Transition Metals | Influences the stereochemistry and properties of the resulting polymer. |

The sterically demanding 2-(2,2-dimethylpropyl) group in the title compound would likely play a significant role in the catalytic activity of its metal complexes. This bulk could create a specific steric environment around the metal center, potentially leading to high selectivity in certain catalytic transformations.

Coordination Chemistry and Metal Complexation

The coordination chemistry of benzimidazole derivatives is rich and varied, owing to the different coordination modes they can adopt.

Design and Synthesis of Metal-Benzimidazole Ligands

This compound can act as a ligand, coordinating to metal ions primarily through the imine nitrogen atom (N3). The synthesis of metal complexes typically involves the reaction of the benzimidazole derivative with a metal salt in a suitable solvent.

The design of these ligands can be tailored to specific applications. For example, further functionalization of the benzimidazole ring can introduce additional donor atoms, creating multidentate ligands that form more stable and well-defined metal complexes. The neopentyl group at the 2-position is a key design element that can be used to control the coordination geometry and steric accessibility of the metal center.

While there are no specific reports in the Cambridge Structural Database for coordination compounds of this compound, the general principles of benzimidazole coordination chemistry suggest that it would form stable complexes with a range of transition metals. mdpi.com The properties of these complexes, such as their magnetic and electronic properties, would be influenced by the nature of the metal ion and the coordination environment imposed by the bulky ligand.

Complexation with Transition Metals (e.g., Pt(II), Pd(II), Zn(II))

The coordination chemistry of 2-substituted benzimidazoles with transition metals is a field of significant interest, owing to the diverse structural motifs and potential applications of the resulting complexes. The compound this compound, also known as 2-neopentyl-1H-benzimidazole, acts as a monodentate ligand, coordinating to metal centers primarily through the pyridine-type nitrogen atom (N3) of the imidazole ring. The bulky neopentyl group at the 2-position exerts considerable steric influence, which plays a crucial role in determining the geometry and stability of the metal complexes.

General Coordination Behavior: Benzimidazole derivatives typically coordinate to metal ions as neutral ligands, leading to the formation of complexes with the general formula [MLnClx], where L is the benzimidazole ligand, M is the metal ion, and n is the number of ligand molecules. The coordination number and geometry are influenced by the metal ion's electronic configuration, the nature of the co-ligands (e.g., halides), and the steric hindrance posed by the substituent at the 2-position.

Platinum(II) and Palladium(II) Complexes: Platinum(II) and palladium(II) ions, with a d⁸ electron configuration, strongly favor a square planar coordination geometry. With monodentate benzimidazole ligands, they typically form complexes of the type trans-[M(L)₂Cl₂]. researchgate.net The formation of the trans isomer is generally preferred to minimize steric repulsion between the bulky ligands.

Zinc(II) Complexes: Zinc(II), with a d¹⁰ electron configuration, typically forms tetrahedral or, less commonly, octahedral complexes. With monodentate ligands like 2-substituted benzimidazoles, tetrahedral complexes of the type [Zn(L)₂Cl₂] are commonly observed. nih.govsemanticscholar.org The coordination of two this compound ligands and two chloride ions would satisfy the coordination sphere of the Zn(II) ion, resulting in a distorted tetrahedral geometry. nih.gov

The steric hindrance from the neopentyl group would be a key factor in stabilizing the tetrahedral geometry over a possible octahedral one, as it would prevent the coordination of additional ligands or solvent molecules. The characterization of these complexes would rely on techniques such as elemental analysis, FT-IR, and ¹H NMR spectroscopy, which would confirm the coordination of the ligand to the zinc center. researchgate.netmdpi.com

The table below summarizes the expected coordination behavior and characteristics of complexes formed between this compound and the specified transition metals, based on findings for structurally similar 2-alkyl-benzimidazole ligands.

| Metal Ion | Expected Complex Stoichiometry | Probable Geometry | Key Spectroscopic Features |

| Pt(II) | trans-[Pt(L)₂Cl₂] | Square Planar | Shift in ν(C=N) in FT-IR; Downfield shift of benzimidazole protons in ¹H NMR. |

| Pd(II) | trans-[Pd(L)₂Cl₂] | Square Planar | Similar to Pt(II) complexes, with characteristic shifts in FT-IR and ¹H NMR spectra. |

| Zn(II) | [Zn(L)₂Cl₂] | Tetrahedral | Coordination confirmed by shifts in FT-IR and ¹H NMR; tetrahedral geometry favored due to d¹⁰ configuration and steric hindrance. |

L represents the this compound ligand.

Applications in Selective Metal Ion Separation (e.g., Actinide/Lanthanide)

The separation of trivalent actinides (An³⁺) from lanthanides (Ln³⁺) is a critical and challenging step in the partitioning and transmutation (P&T) strategy for the management of high-level nuclear waste. nih.gov This separation is difficult due to the similar ionic radii and chemical properties of the trivalent ions of both series. The development of ligands that can selectively bind to actinides over lanthanides is a major focus of research in this area.

Role of Soft N-Donor Ligands: One promising approach involves the use of "soft" donor ligands, which contain atoms like nitrogen or sulfur. According to the Hard and Soft Acids and Bases (HSAB) principle, trivalent actinides are considered slightly "softer" Lewis acids than trivalent lanthanides. This subtle difference in electronic character can be exploited for selective complexation. The 5f orbitals of actinides have a greater radial extension than the 4f orbitals of lanthanides, allowing for a more significant covalent contribution to the metal-ligand bond, especially with soft donor atoms. researchgate.net

Nitrogen-containing heterocyclic ligands, including derivatives of pyridine, bipyridine, phenanthroline, and benzimidazole, have been extensively investigated for this purpose. acs.orgmdpi.com These ligands preferentially coordinate to An³⁺ ions, leading to their selective extraction from a mixture containing Ln³⁺ ions.

Potential of this compound: While there is no specific research reporting the use of this compound for actinide/lanthanide separation, its structural features suggest potential applicability. As a monodentate N-donor ligand, it could participate in the selective complexation of actinide ions. The bulky neopentyl group is a particularly interesting feature. Steric hindrance can play a crucial role in the design of selective extractants by influencing the coordination geometry and stability of the resulting metal complexes.

A noteworthy example from the literature, although involving a different heterocyclic core, is the ligand 2,6-bis(5-(2,2-dimethylpropyl)-1H-pyrazol-3-yl)pyridine. This molecule, which incorporates the same bulky 2,2-dimethylpropyl group, has shown promising results in the separation of Americium(III) from Europium(III), with separation factors (SFAm/Eu) in the range of 100. researchgate.net This finding suggests that the steric bulk of the neopentyl group can be beneficial for achieving high selectivity. It is plausible that this substituent could enforce a specific coordination geometry around the metal ion that is more favorable for actinides than for lanthanides.

The separation process typically involves solvent extraction, where the ligand is dissolved in an organic solvent and brought into contact with an acidic aqueous solution containing the metal ions. The selective formation of a lipophilic complex with the actinide ion facilitates its transfer into the organic phase, while the lanthanide ions remain in the aqueous phase.

The following table presents separation factors for Am(III)/Eu(III) achieved with various N-donor ligands to provide a context for the performance of such systems.

| Ligand System | Diluent | Aqueous Phase | SFAm/Eu |

| 2,6-bis(benzoxazol-2-yl)-4-(2-decyl-1-tetradecyloxy)pyridine + 2-bromodecanoic acid | TPH | 0.02–0.10 M HNO₃ | up to 70 |

| 2,6-bis(5-(2,2-dimethylpropyl)-1H-pyrazol-3-yl)pyridine + α-bromo-octanoic acid | Organic Solvent | Not Specified | ~100 |

| N,N-dialkyl-1,10-phenanthroline-2-amide derivatives | Organic Solvent | Low acidity, high salinity | ~7.6 |

| 2,6-bis-triazolyl-pyridine derivatives grafted on zirconia/titania | Solid Phase | pH 2 | up to 13 |

TPH = Total Petroleum Hydrocarbons

Further research would be necessary to experimentally validate the potential of this compound as a selective extractant for actinide/lanthanide separation and to determine its efficiency in comparison to other established N-donor ligands.

Biological Activity and Molecular Mechanisms of Action

Antimicrobial Activity Profile

There is no specific data available on the antimicrobial activity of 2-(2,2-dimethylpropyl)-1H-benzimidazole. While many benzimidazole (B57391) derivatives exhibit antimicrobial properties, the specific efficacy of this compound has not been reported.

Anti-inflammatory Properties and Modulation of Inflammatory Pathways

No research has been published detailing the anti-inflammatory properties of this compound or its potential mechanisms for modulating inflammatory pathways.

Antioxidant Activity and Reactive Species Scavenging

The antioxidant potential and the ability of this compound to scavenge reactive oxygen species have not been investigated in any published studies.

Enzyme Inhibition Studies

There are no specific enzyme inhibition studies available for this compound.

DNA Topoisomerase I Inhibition

Currently, there is no specific research data available detailing the DNA Topoisomerase I inhibitory activity of this compound. However, the benzimidazole core is a well-established pharmacophore in the design of topoisomerase inhibitors. These enzymes are crucial for managing DNA topology during replication and transcription, making them a key target in cancer therapy.

Several studies on benzimidazole derivatives have demonstrated significant inhibition of DNA Topoisomerase I. The nature and position of substituents on the benzimidazole ring system play a critical role in this inhibitory activity. For instance, a study on substituted 2-(4-methoxyphenyl)-1H-benzimidazoles found that the presence of hydrogen bond-accepting groups, such as a 5-nitro group, was correlated with potent topoisomerase I inhibition. nih.gov In contrast to some other topoisomerase poisons, these active benzimidazoles showed minimal DNA binding affinity, suggesting a direct interaction with the enzyme or the enzyme-DNA complex. nih.gov Another study highlighted that bis-benzimidazole derivatives, specifically malonic acid derivatives like bis(5-methyl-1H-benzo[d]imidazol-2-yl)methane, were remarkably active in interfering with DNA topoisomerase I. nih.gov

These findings indicate a high degree of structural specificity for the interaction with topoisomerase I. The activity of this compound would be contingent on how the 2,2-dimethylpropyl (neopentyl) group at the 2-position influences the molecule's ability to interact with the enzyme's active site.

Table 1: Examples of Benzimidazole Derivatives as DNA Topoisomerase I Inhibitors

| Compound | Target/Assay | Activity (IC₅₀) | Reference |

| 5-Nitro-2-(4-methoxyphenyl)-1H-benzimidazole | Topoisomerase I | Highest activity in series | nih.gov |

| bis(5-methyl-1H-benzo[d]imidazol-2-yl)methane | Mammalian DNA topoisomerase I | Remarkably active | nih.gov |

| 2-Phenoxymethylbenzimidazole | Eukaryotic DNA topoisomerase I | 14.1 µM | researchgate.net |

Carbonic Anhydrase (hCA I, hCA II) Inhibition

No specific data on the inhibition of human carbonic anhydrase isozymes I and II (hCA I and hCA II) by this compound has been found in the reviewed literature. Nevertheless, the benzimidazole scaffold has been explored for the development of carbonic anhydrase inhibitors (CAIs). These zinc-containing metalloenzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.

The primary mechanism of action for many CAIs is the coordination of a zinc-binding group to the Zn(II) ion in the enzyme's active site. For benzimidazole-based inhibitors, a common strategy is to attach a sulfonamide group to the benzimidazole core, as the sulfonamide moiety is a well-known zinc-binding group. Quantitative structure-activity relationship (QSAR) studies on various classes of sulfonamide-based CAIs have shown that the inhibitory potency is largely dependent on the electronic properties of the sulfonamide group, which are influenced by the substituents on the heterocyclic ring. nih.gov The substituents themselves can also engage in interactions with the enzyme, affecting both potency and isoform selectivity. nih.gov

Table 2: Examples of Benzimidazole Derivatives as Carbonic Anhydrase Inhibitors

| Compound Class | Target Isoforms | General Findings | Reference |

| 2-Substituted-benzimidazole-6-sulfonamides | hCA I, II, IX, XII | Potent inhibitors with promising selectivity for tumor-associated isoforms IX and XII. | |

| Imidazothiadiazole-linked benzenesulfonamides | hCA I, II, VA, IX | Selectively inhibited hCA I and II over hCA VA and IX. | researchgate.net |

Cyclooxygenase (COX) Enzyme Modulation

There is no available research detailing the modulatory effects of this compound on cyclooxygenase (COX) enzymes. The COX enzymes, COX-1 and COX-2, are key to the synthesis of prostaglandins (B1171923) and are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). The development of selective COX-2 inhibitors has been a major goal in medicinal chemistry to create anti-inflammatory agents with fewer gastrointestinal side effects. nih.gov

The benzimidazole nucleus has been incorporated into various compounds designed as COX inhibitors. Structure-activity relationship (SAR) studies have indicated that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold are crucial for anti-inflammatory activity. nih.govresearchgate.net For example, a series of 2-[[2-alkoxy-6-pentadecyl-phenyl)methyl]thio]-1H-benzimidazoles showed COX-2 inhibitory activity. nih.gov The nature of the substituent at the 2-position of the benzimidazole ring is a key determinant of the compound's inhibitory potency and selectivity for COX-2 over COX-1. nih.govresearchgate.net

Inhibition of Other Enzymatic Targets (e.g., Aldose reductase, AIKRC, Phospholipase A2)

Specific inhibitory activities of this compound against aldose reductase, AIKRC (an acronym not clearly defined in the provided context, possibly referring to a specific kinase or reductase), or phospholipase A2 have not been reported in the scientific literature. However, benzimidazole derivatives have been investigated as inhibitors for some of these enzymes.

Aldose Reductase (AR): This enzyme is a target for preventing diabetic complications. A quantitative structure-activity relationship (QSAR) study on benzimidazole-based thiosemicarbazone derivatives as AR inhibitors revealed a strong correlation between hydrophobicity (LogP) and inhibitory activity, with higher lipophilicity favoring lower IC₅₀ values. crpsonline.com Conversely, increased polarity had a negative impact on potency. crpsonline.com

Phospholipase A2 (PLA2): These enzymes are involved in inflammatory processes by releasing arachidonic acid from phospholipids. mdpi.com Benzimidazole derivatives have been explored as PLA2 inhibitors, with substitutions on the phenyl ring attached to the benzimidazole core influencing their inhibitory activity against secretory phospholipase A2. researchgate.net

Antihypertensive Activity and Receptor Antagonism (e.g., Angiotensin II type 1 receptor)

There is no specific information available regarding the antihypertensive activity of this compound or its potential antagonism of the Angiotensin II type 1 (AT₁) receptor. However, the benzimidazole structure is a key component of a major class of antihypertensive drugs known as angiotensin receptor blockers (ARBs) or "sartans". ntnu.no

These drugs function by blocking the AT₁ receptor, which prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, thereby lowering blood pressure. ntnu.no The development of potent and selective nonpeptide AT₁ receptor antagonists has been a significant advancement in cardiovascular medicine. Many of these successful drugs, such as candesartan (B1668252) and telmisartan, feature a substituted benzimidazole core. frontiersin.org

Structure-activity relationship studies have been crucial in optimizing these compounds. For example, the presence of a carboxylic acid group at the 7-position of the benzimidazole ring was found to be important for potent and insurmountable AT₁ antagonism. nih.gov The substituents at the 1- and 2-positions of the benzimidazole ring are also critical for high-affinity binding to the receptor. ntnu.nofrontiersin.org The bulky and lipophilic 2,2-dimethylpropyl group in the target compound could potentially influence its fit within the AT₁ receptor's binding pocket, but without experimental data, its effect remains speculative.

In Vitro Antitumor/Antiproliferative Effects on Cancer Cell Lines (e.g., HeLa, MCF7, A431)

No studies detailing the in vitro antitumor or antiproliferative effects of this compound on HeLa (cervical adenocarcinoma), MCF7 (breast adenocarcinoma), or A431 (skin epidermoid carcinoma) cell lines were identified. The benzimidazole scaffold is, however, a prevalent feature in many compounds with significant anticancer activity, acting through various mechanisms.

Benzimidazole derivatives have been shown to exert cytotoxic effects on a wide range of cancer cell lines. For example, bis(5-methyl-1H-benzo[d]imidazol-2-yl)methane, a DNA topoisomerase I inhibitor, was found to be cytotoxic against MCF7 and A431 cells. nih.gov The antiproliferative activity of benzimidazole derivatives is highly dependent on the substitution pattern on the heterocyclic ring system. Modifications at the 1, 2, 5, and 6 positions have been extensively explored to optimize anticancer efficacy. nih.gov

Table 3: Examples of Antiproliferative Activity of Benzimidazole Derivatives on Specific Cancer Cell Lines

| Compound/Derivative Class | Cell Line(s) | Findings | Reference |

| bis(5-methyl-1H-benzo[d]imidazol-2-yl)methane | MCF7, A431 | Cytotoxic | nih.gov |

| Benzimidazole-triazole hybrids | A549 (Lung) | Potent activity, with compound 4h showing an IC₅₀ of 4.56 ± 0.18 µM. | acs.org |

| Benzimidazole-chalcone hybrids | HepG2, A549, LNCaP, MG63 | Good antiproliferative effect, with compounds 4d and 4n showing IC₅₀ values < 5 µM. | mdpi.com |

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

As no biological efficacy data is available for this compound, no specific SAR studies for this compound can be reported. However, extensive SAR studies have been conducted on the broader benzimidazole class, providing valuable insights into how structural modifications influence various biological activities.

A consistent theme across different therapeutic targets is the profound impact of the nature and position of substituents on the benzimidazole ring system.

For Anti-inflammatory/COX Inhibition: Substitutions at the N1, C2, C5, and C6 positions are critical. The properties of the group at the 2-position, in particular, can dictate the potency and selectivity of COX inhibition. nih.govresearchgate.net

For Topoisomerase I Inhibition: The electronic properties of substituents on the benzimidazole ring are key. For 2-arylbenzimidazoles, electron-withdrawing groups at the 5-position, capable of acting as hydrogen bond acceptors, enhance activity. nih.gov

For Antihypertensive/AT₁ Antagonism: A highly specific substitution pattern is required for potent activity. This typically includes an acidic group (like a carboxylic acid or a tetrazole) on a biphenylmethyl substituent at the N1 position and a small alkyl group (like butyl) at the C2 position. A carboxyl group at the 7-position of the benzimidazole ring has also been shown to be crucial for insurmountable antagonism. nih.gov

For Anticancer Activity: The SAR is diverse, reflecting the multiple mechanisms by which these compounds can act (e.g., tubulin inhibition, topoisomerase inhibition, kinase inhibition). The substituent at the 2-position is frequently varied to modulate potency and target specificity. For instance, in a series of benzimidazole-triazole hybrids, the nature of the substituent on the triazole ring, which is linked to the benzimidazole core, significantly impacted cytotoxicity against A549 lung cancer cells. acs.org

The 2,2-dimethylpropyl (neopentyl) group is a bulky, sterically hindered, and lipophilic aliphatic substituent. In the absence of specific data, its potential contribution to biological activity can only be hypothesized based on these general SAR principles. Its size could provide a good fit for certain hydrophobic pockets in enzyme active sites or receptors, but it could also introduce steric hindrance that prevents optimal binding to others.

Influence of the 2,2-dimethylpropyl Moiety on Biological Potency

The substituent at the C-2 position of the benzimidazole scaffold plays a pivotal role in modulating biological activity. The 2,2-dimethylpropyl (neopentyl) group is a sterically hindered and lipophilic moiety, and its presence is expected to significantly impact the compound's interaction with target proteins and enzymes.

Research into the structure-activity relationships (SAR) of 2-substituted benzimidazoles has shown that the size and nature of the alkyl chain can dramatically alter potency. For instance, in a study on benzimidazole derivatives as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonists, modifications at the C-2 position led to varied levels of activity. The study demonstrated that increasing the length and branching of the alkyl chain influenced the compound's efficacy. While the neopentyl group was not specifically tested, data on similar alkyl substituents provide valuable insights. The activity in a luciferase assay for PPARγ activation was shown to increase within an alkyl series from propyl to butyl, with branched isomers like iso-butyl and tert-butyl also showing significant potency. nih.gov The bulky tert-butyl group, which is structurally related to the neopentyl group, was found to be a potent activator. nih.gov

This suggests that a large, sterically demanding group at the C-2 position can be well-accommodated within the lipophilic pockets of certain receptors. nih.gov The neopentyl group, with its quaternary carbon, provides significant steric bulk which can enhance binding affinity and selectivity for specific biological targets by occupying hydrophobic cavities. The length of the alkyl chain at this position is also a determining factor for the activity of some benzimidazole derivatives. srrjournals.com

| Compound Analogue (at C-2) | EC₅₀ (µM) in Luciferase Assay |

|---|---|

| Propyl | >10 |

| Butyl | 0.48 |

| iso-Butyl | 0.89 |

| tert-Butyl | 0.89 |

Effects of Substituent Position and Electronic Nature on Activity

Studies have shown that the introduction of electron-withdrawing groups, such as a nitro group at the C-6 position, can enhance the anti-inflammatory activity of certain benzimidazoles, whereas electron-donating groups at the same position may lead to lower potency. nih.gov In the context of benzimidazole opioids, the most potent compounds often contain an electron-withdrawing nitro group at the 5-position. wikipedia.org Conversely, for other activities, the effect can be opposite. For example, research on benzimidazole derivatives as potential inhibitors for Alzheimer's disease showed that compounds with electron-withdrawing chloro groups on an attached phenyl ring were the most potent inhibitors of Butyrylcholinesterase (BuChE). mdpi.com The position of these groups was also critical; a compound with chloro groups at the 2 and 4 positions of the phenyl ring was the most potent against BuChE. mdpi.com

The position of substitution is a key determinant of a compound's biological profile. researchgate.net SAR analyses consistently indicate that the N-1, C-2, C-5, and C-6 positions of the benzimidazole scaffold are primary sites for modification to influence biological outcomes like anti-inflammatory effects. nih.govresearchgate.net For instance, substituting the benzimidazole core with a halogen atom at the C-5 position has been found to enhance anticancer activity, while introducing electron-withdrawing groups at C-4 and C-5 can decrease this specific activity. nih.gov

| Compound Analogue (Substituents on Benzaldehyde Moiety) | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |

|---|---|---|

| 2,4-dichloro | 0.40 ± 0.001 | 0.30 ± 0.001 |

| 2,5-dichloro | 0.50 ± 0.002 | 0.40 ± 0.001 |

| 4-methyl (electron-donating) | 4.10 ± 0.10 | 5.10 ± 0.20 |

| 4-hydroxy, 3-methoxy (mixed effects) | 2.30 ± 0.10 | 2.10 ± 0.10 |

Role of Lipophilicity and Membrane Interactions in Biological Activity

Lipophilicity, often quantified by the partition coefficient (logP), is a critical physicochemical property that governs the pharmacokinetic and pharmacodynamic behavior of drug candidates. scispace.com For benzimidazole derivatives, including this compound, this property is essential for solubility, absorption, membrane penetration, and distribution to target tissues. mdpi.com The ability of a molecule to traverse cellular membranes is directly related to its lipophilic character, which facilitates passage through the lipid bilayers. scispace.com

Quantitative structure-activity relationship (QSAR) studies have frequently demonstrated a strong correlation between the lipophilicity of benzimidazole and benzoxazole (B165842) derivatives and their biological activity, such as antifungal effects. scispace.comresearchgate.net An optimal level of lipophilicity is often required; while a certain degree is necessary for membrane transport, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding to lipids and proteins, which may reduce bioavailability. mdpi.com Therefore, the balance of lipophilic and hydrophilic properties, influenced by substituents like the neopentyl group, is a key factor in the design and efficacy of biologically active benzimidazole compounds.

| Property | Influence of Lipophilicity |

|---|---|

| Solubility | Higher lipophilicity generally decreases aqueous solubility but increases lipid solubility. |

| Absorption | Affects passive diffusion across gut wall and other biological barriers. mdpi.com |

| Membrane Penetration | Crucial for passing through cell membranes to reach intracellular targets. scispace.com |

| Plasma Protein Binding | Highly lipophilic compounds tend to bind more extensively to plasma proteins. mdpi.com |

| Distribution | Influences how a compound is distributed into various tissues and organs. mdpi.com |

| Target Binding | Can enhance binding to hydrophobic pockets in enzymes and receptors. nih.gov |

Advanced Applications in Materials Science and Photophysics

Integration into Polymer Systems and Advanced Coatings

The incorporation of benzimidazole (B57391) derivatives into polymer matrices can enhance thermal stability, mechanical strength, and introduce specific functionalities such as corrosion resistance or UV protection in advanced coatings. The bulky neopentyl group in 2-(2,2-dimethylpropyl)-1H-benzimidazole could, in theory, disrupt polymer chain packing, influencing properties like gas permeability or creating specific free volumes. In the context of advanced coatings, this could translate to tailored surface properties. Without experimental data, these potential effects remain speculative.

Optoelectronic Device Development

Benzimidazole derivatives are widely explored in optoelectronic devices due to their charge-transporting and emissive properties.

Applications in Organic Light-Emitting Diodes (OLEDs)

In the field of Organic Light-Emitting Diodes (OLEDs), benzimidazole-containing molecules have been utilized as electron-transporting materials, hole-blocking materials, and even as emitters, particularly for blue light. The electronic properties of the benzimidazole core can be tuned by substituents at the 2-position. While numerous studies have investigated various 2-substituted benzimidazoles in OLEDs, no specific data for this compound, such as its performance in a device, is currently available.

Photophysical Properties and Fluorescence Characteristics

The photophysical behavior of benzimidazole derivatives is of significant interest due to their potential as fluorescent probes and emitters.

Ultraviolet Absorption and Fluorescence Emission Profiles

Generally, benzimidazoles exhibit absorption in the ultraviolet region of the electromagnetic spectrum. The position of the absorption and emission maxima, as well as the fluorescence quantum yield, are sensitive to the substitution pattern and the solvent environment. Specific absorption and emission data for this compound, which would be presented in a data table, could not be located.

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

Excited-State Intramolecular Proton Transfer (ESIPT) is a phenomenon observed in certain benzimidazole derivatives, particularly those with a hydroxyl group in proximity to the imidazole (B134444) nitrogen. This process leads to a large Stokes shift, which is advantageous for various applications, including fluorescent sensors and imaging agents. While the ESIPT mechanism in many benzimidazole derivatives has been extensively studied, there is no specific research on whether this compound undergoes this process or on its excited-state dynamics.

Quantum Yield and Stokes' Shift Determination

The photophysical properties, such as quantum yield and Stokes' shift, are fundamental to understanding a compound's potential in applications like fluorescent probes and organic light-emitting diodes (OLEDs). The quantum yield quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. Stokes' shift, the difference between the maximum wavelengths of absorption and emission, is a crucial parameter for minimizing self-absorption and enhancing detection sensitivity in fluorescent applications.

Despite extensive searches for experimental or theoretical data on this compound, no specific studies detailing the determination of its fluorescence quantum yield or Stokes' shift were identified. Research in this area tends to focus on benzimidazole derivatives with specific structural features that promote strong fluorescence, such as those capable of excited-state intramolecular proton transfer (ESIPT). These derivatives typically possess a hydroxyl group in a position that allows for proton transfer, a feature not present in this compound. The photophysical characteristics of the benzimidazole core are significantly influenced by the nature of the substituent at the 2-position. The presence of the bulky, non-conjugated 2,2-dimethylpropyl (tert-butyl) group is expected to have distinct electronic and steric effects, but without dedicated studies, its impact on the compound's luminescent properties remains uncharacterized.

Q & A

Q. What are the standard synthetic protocols for 2-(2,2-dimethylpropyl)-1H-benzimidazole, and how is its structure validated?

The synthesis typically involves condensation reactions starting with o-phenylenediamine derivatives. For example, intermediate 1H-benzo[d]imidazole-2-thiol is first synthesized using carbon disulfide and potassium hydroxide in ethanol, followed by substitution with neopentyl (2,2-dimethylpropyl) groups . Structural validation employs elemental analysis (deviations < ±0.4%), IR spectroscopy (e.g., S-H stretches at 2634 cm⁻¹, N-H at 3395 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ7.4–7.8 ppm, N-H singlets at δ10.93–12.31), and mass spectrometry (ESI-MS m/z matching molecular formulas) .

Q. How does the 2,2-dimethylpropyl substituent influence the compound’s physicochemical properties?

The bulky neopentyl group increases steric hindrance, potentially reducing reactivity in electrophilic substitutions but enhancing lipophilicity. This can be quantified via logP calculations or HPLC retention times . IR and NMR data also show shifts in vibrational modes and proton environments due to the substituent’s electron-donating effects .

Q. What spectroscopic methods are critical for distinguishing this compound from its analogs?

Key methods include:

Q. What are the primary biological activities associated with 2-substituted benzimidazoles, and how are these evaluated?

Benzimidazoles exhibit antimicrobial, anticonvulsant, and enzyme inhibitory activities. Assays include:

- Antimicrobial testing : Disk diffusion/MIC against bacterial/fungal strains (e.g., E. coli, C. albicans) .

- Anticonvulsant models : Maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures in rodents .

Advanced Research Questions

Q. How can solvent-free or catalytic conditions optimize the synthesis of this compound?

Solvent-free protocols using trifluoroacetic acid (TFA) as a catalyst reduce reaction times (e.g., 2-phenyl analogs achieved 95% yield in 4 hours) . Microwave-assisted synthesis may further enhance efficiency, though specific data for neopentyl derivatives requires validation.

Q. What computational strategies predict the binding interactions of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) can model interactions with enzymes like acetylcholinesterase or bacterial topoisomerases. For example, neopentyl groups may occupy hydrophobic pockets, as seen in benzimidazole-thiazole hybrids . MD simulations assess stability of ligand-receptor complexes over nanosecond timescales .

Q. How do researchers resolve contradictions in biological activity data across studies?

Discrepancies in antimicrobial efficacy (e.g., variable MIC values) may arise from differences in bacterial strains or assay conditions. Meta-analysis of structure-activity relationships (SAR) and dose-response curves can clarify trends. For instance, electron-withdrawing substituents on the benzimidazole ring may enhance activity against Gram-positive bacteria .

Q. What role does the neopentyl group play in modulating pharmacokinetic properties?

The group’s hydrophobicity improves membrane permeability (measured via Caco-2 cell assays) but may reduce aqueous solubility. Pharmacokinetic studies in rodents can track bioavailability and metabolic stability (e.g., CYP450-mediated oxidation) .

Q. How are advanced analytical techniques like 2D NMR or X-ray crystallography applied to this compound?

Q. What novel applications are emerging for this compound in materials science?

Derivatives are explored as ligands in organometallic catalysts (e.g., ruthenium complexes for asymmetric synthesis) or sensors for peroxidases in diagnostic test strips .

Methodological Notes

- Synthetic Optimization : Prioritize green chemistry principles (e.g., cyclization using CO₂/H₂) to minimize waste .

- Data Reproducibility : Cross-validate spectral data with computational tools (e.g., ACD/Labs or ChemDraw predictions) .

- Biological Assays : Include positive controls (e.g., fluconazole for antifungal tests) and statistical validation (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.